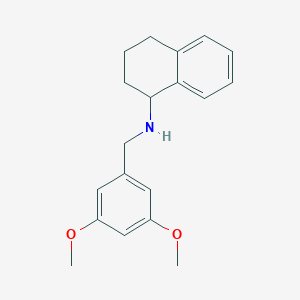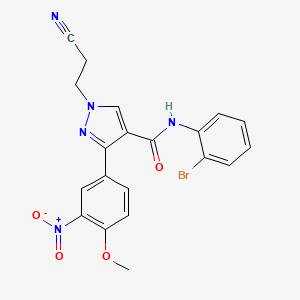![molecular formula C18H26N2O2 B4926932 N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide, also known as AZD8986, is a novel small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. AZD8986 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas, small intestine, and colon.
Wirkmechanismus
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is a selective antagonist of the GPR119 receptor, which is primarily expressed in the pancreas, small intestine, and colon. The activation of GPR119 by endogenous ligands or synthetic agonists has been shown to stimulate the release of incretin hormones, which play a key role in glucose homeostasis and insulin secretion. By blocking the activity of GPR119, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is thought to reduce the release of incretin hormones and thereby improve glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory and bronchodilatory effects in animal models of respiratory diseases. These effects are thought to be mediated by the inhibition of pro-inflammatory cytokines and the relaxation of smooth muscle in the airways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. However, the limited availability of the drug and the need for specialized equipment and expertise to synthesize and administer the drug may limit its use in laboratory experiments.
Zukünftige Richtungen
Future research on N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide could focus on its potential therapeutic applications in other diseases such as diabetes and inflammatory bowel disease. Additionally, further studies could investigate the mechanisms underlying the anti-inflammatory and bronchodilatory effects of N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide and explore the potential for combination therapies with other drugs.
Synthesemethoden
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 1-azepanecarboxylic acid, followed by a series of steps including amidation, reduction, and acylation to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in respiratory diseases such as COPD and asthma. In preclinical studies, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to improve airway function and reduce inflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-15-10-8-9-14(13-15)16(21)20-11-6-4-5-7-12-20/h8-10,13H,4-7,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFHPGCGMNBYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)